1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol belongs to a class of organic compounds known as aryloxypropanolamines. [] This class of compounds is characterized by the presence of an aryloxy group, a propanol moiety, and an amino group. [] While this specific compound has been investigated for its potential pharmaceutical applications, further research is necessary to fully understand its properties and potential uses in scientific research.
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and an o-tolyloxy moiety, contributing to its potential biological activities.
The compound can be synthesized through several chemical processes, which will be detailed in the synthesis analysis section. Its applications are primarily in pharmaceutical research, where it may serve as a lead compound for drug development or as a reference material in analytical chemistry.
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol can be classified as an organic compound with both amine and ether functional groups. It falls under the category of secondary amines due to the presence of the hydroxyethylamino group and is also categorized within the broader class of propanol derivatives.
The synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as:
The molecular structure of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol can be represented by its molecular formula . The structural formula indicates the presence of:
Key molecular data include:
CC(C)(C)NCC(O)COc1ccccc1C
InChI=1S/C13H19N3O3/c1-7(2,3)15-8(16)5-6-18-13(17)12(14)11(10)9(4)19/h5,8,11,16H,6,14H2,1-4H3
The compound may undergo various chemical reactions typical for secondary amines and ethers:
Reactions are often conducted under controlled pH and temperature conditions to optimize yields and minimize side products. Analytical techniques such as high-performance liquid chromatography may be used to monitor reaction progress.
The biological mechanism of action for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is not fully elucidated but may involve:
Research indicates that compounds with similar structures often exhibit pharmacological activities such as:
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is expected to have:
Key chemical properties include:
Relevant data from literature suggest that similar compounds exhibit moderate stability under acidic and neutral conditions but may degrade in strongly alkaline environments.
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol has potential applications in:
Research continues into its potential therapeutic effects, particularly in areas such as cardiology and neurology, where compounds with similar structures have shown promise.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4